molecular formula C16H13N3OS2 B2827054 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 866131-87-5

5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one

Cat. No.: B2827054
CAS No.: 866131-87-5
M. Wt: 327.42
InChI Key: AJXJRICBQFSJJZ-UHFFFAOYSA-N
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Description

5-[(4-Methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one is a chemical compound with the molecular formula C16H13N3OS2. It has an average mass of 327.424 Da and a monoisotopic mass of 327.049988 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H13N3OS2. Detailed structural analysis would require more specific information such as 3D conformations, which might be obtained from specialized databases or computational chemistry studies .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Detailed reaction mechanisms and conditions would typically be found in the chemical literature or specialized databases .

Scientific Research Applications

Gastric H+/K+-ATPase Inhibition

Research by Yamada et al. (1996) on substituted 2-sulfinylimidazoles, which are structurally similar to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one, has revealed their potential as inhibitors of gastric H+/K(+)-ATPase. These compounds exhibit potent inhibitory effects, suggesting a possible application in treating conditions related to excessive stomach acid production (Yamada et al., 1996).

Antiulcer Agents

Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines, which are related to this compound, as potential antiulcer agents. These compounds demonstrated cytoprotective properties in models of ethanol and HCl-induced ulcers, indicating their potential use in antiulcer medication (Starrett et al., 1989).

Antitumor and Antibacterial Agents

Hafez et al. (2017) developed a series of thieno[3,2-d]pyrimidine derivatives, which include structures analogous to this compound. These compounds showed significant in vitro activity against human tumor cell lines and bacteria, highlighting their potential as antitumor and antibacterial agents (Hafez et al., 2017).

Antiviral Activity

Research by Golankiewicz et al. (1995) on imidazo[1,5-a]-1,3,5-triazine derivatives, structurally related to the compound of interest, showed inhibitory effects on ortho- and paramyxoviruses. These findings suggest a potential application in antiviral therapy (Golankiewicz et al., 1995).

Solid-State Fluorescence Properties

Yokota et al. (2012) synthesized fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine, which is related to the chemical structure . The research focused on their solid-state fluorescence properties, indicating potential applications in fluorescence-based technologies (Yokota et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. If this compound is a drug or biologically active molecule, its mechanism of action would typically be studied in the context of biological systems .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results. For comprehensive safety data, one should refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .

Future Directions

The future directions or applications of this compound are not specified in the search results. The potential uses of a chemical compound like this could be vast, ranging from pharmaceutical applications to material science, depending on its physical and chemical properties .

Properties

IUPAC Name

7-[(4-methylphenyl)methylsulfanyl]-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c1-10-2-4-11(5-3-10)9-22-16-18-15-12(6-7-21-15)14-17-13(20)8-19(14)16/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXJRICBQFSJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=CS3)C4=NC(=O)CN42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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